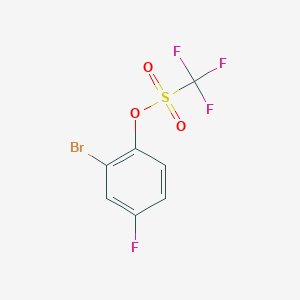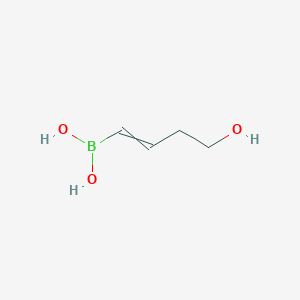
Des-(2-butyl) N-Allyl Itraconazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-(2-butyl) N-Allyl Itraconazole is a derivative of itraconazole, a triazole antifungal agent. This compound is primarily used in research and development, particularly in the field of pharmaceuticals. It is known for its fungicidal activity and is related to itraconazole, which is an orally active antimycotic structurally related to ketoconazole .
Métodos De Preparación
The synthesis of Des-(2-butyl) N-Allyl Itraconazole involves several steps, starting from itraconazole. The synthetic route typically includes the removal of the 2-butyl group and the introduction of an allyl group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Análisis De Reacciones Químicas
Des-(2-butyl) N-Allyl Itraconazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific conditions and reagents employed. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products .
Aplicaciones Científicas De Investigación
Des-(2-butyl) N-Allyl Itraconazole has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new antifungal drugs.
Industry: Utilized in the quality control processes during the commercial production of itraconazole.
Mecanismo De Acción
The mechanism of action of Des-(2-butyl) N-Allyl Itraconazole is similar to that of itraconazole. It mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes. The azole nitrogen atoms in the chemical structure form a complex with the active site of the enzyme, leading to the disruption of ergosterol synthesis and, consequently, fungal cell membrane integrity .
Comparación Con Compuestos Similares
Des-(2-butyl) N-Allyl Itraconazole is unique due to the absence of the 2-butyl group and the presence of an allyl group. Similar compounds include:
Itraconazole: The parent compound, known for its broad-spectrum antifungal activity.
Ketoconazole: Another triazole antifungal agent, structurally related to itraconazole.
Fluconazole: A triazole antifungal with a different substitution pattern, leading to distinct pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their chemical structures, leading to variations in their pharmacological profiles and therapeutic applications .
Propiedades
Fórmula molecular |
C34H34Cl2N8O4 |
|---|---|
Peso molecular |
689.6 g/mol |
Nombre IUPAC |
4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-prop-2-enyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C34H34Cl2N8O4/c1-2-13-44-33(45)43(24-39-44)28-6-4-26(5-7-28)40-14-16-41(17-15-40)27-8-10-29(11-9-27)46-19-30-20-47-34(48-30,21-42-23-37-22-38-42)31-12-3-25(35)18-32(31)36/h2-12,18,22-24,30H,1,13-17,19-21H2/t30-,34-/m0/s1 |
Clave InChI |
NGLKZASPCDQQBB-NHZFLZHXSA-N |
SMILES isomérico |
C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
SMILES canónico |
C=CCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
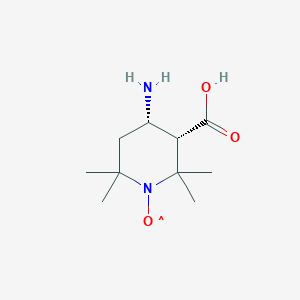
![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)
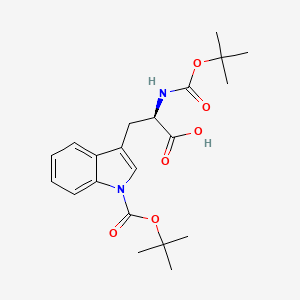

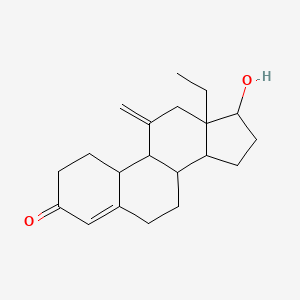
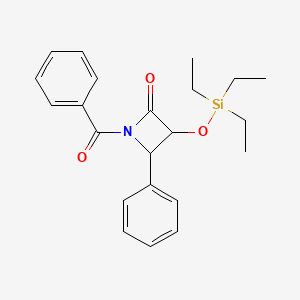




![[(3S,4S,6S)-3-hexan-3-yl-2-oxo-6-undecyloxan-4-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13404498.png)
